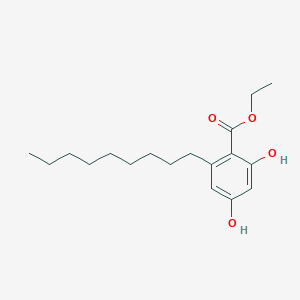
1-(Benzenesulfonyl)-1-diazonio-6-methylhepta-1,5-dien-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-1-diazonio-6-methylhepta-1,5-dien-2-olate is a complex organic compound that features a benzenesulfonyl group attached to a diazonium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-1-diazonio-6-methylhepta-1,5-dien-2-olate typically involves the reaction of benzenesulfonyl chloride with a suitable diazonium salt precursor under controlled conditions. One common method involves the use of phosphorus pentachloride and sodium benzenesulfonate, which are reacted together in an oil bath at temperatures between 170-180°C for several hours . The resulting product is then purified through distillation under reduced pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-1-diazonio-6-methylhepta-1,5-dien-2-olate undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like zinc dust in the presence of sulfuric acid.
Common Reagents and Conditions
Oxidation: Iodosobenzene, 1-hydroxy-1,2-benziodoxol-3-(1H)-one.
Reduction: Zinc dust, sulfuric acid.
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzenesulfonyl derivatives.
Scientific Research Applications
1-(Benzenesulfonyl)-1-diazonio-6-methylhepta-1,5-dien-2-olate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-1-diazonio-6-methylhepta-1,5-dien-2-olate involves its ability to act as an electrophile in various chemical reactions. The diazonium group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in electrophilic aromatic substitution reactions, where the compound can introduce benzenesulfonyl groups into aromatic systems .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A closely related compound used in similar types of reactions.
Benzenesulfonic acid: Another related compound with similar reactivity but different applications.
Uniqueness
1-(Benzenesulfonyl)-1-diazonio-6-methylhepta-1,5-dien-2-olate is unique due to its combination of a benzenesulfonyl group and a diazonium ion, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable tool in the development of new materials and pharmaceuticals.
Properties
CAS No. |
61698-56-4 |
|---|---|
Molecular Formula |
C14H16N2O3S |
Molecular Weight |
292.36 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-1-diazo-6-methylhept-5-en-2-one |
InChI |
InChI=1S/C14H16N2O3S/c1-11(2)7-6-10-13(17)14(16-15)20(18,19)12-8-4-3-5-9-12/h3-5,7-9H,6,10H2,1-2H3 |
InChI Key |
GRYBAYDEQRJLOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=O)C(=[N+]=[N-])S(=O)(=O)C1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



diphenyl-lambda~5~-phosphane](/img/structure/B14578726.png)

![N-Butyl-N-[(4-methylbenzene-1-sulfonyl)methyl]acetamide](/img/structure/B14578733.png)

![2-[2-(Ethylsulfanyl)ethenyl]-3-methyl-1,3-benzoxazol-3-ium iodide](/img/structure/B14578747.png)
![1,3,4-Trimethyl-1-[(methylsulfanyl)methyl]-1H-phosphol-1-ium iodide](/img/structure/B14578753.png)




![N-[4-(4-Fluorophenyl)-5-(3-nitrophenoxy)-1,3-thiazol-2-yl]acetamide](/img/structure/B14578782.png)


